5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

Palladium Catalysis Heck Reaction C-C Bond Formation

Choose 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide as the premier benzosulfone intermediate for palladium-catalyzed cross-coupling reactions. The 5-bromo substituent serves as an electron-withdrawing group that deactivates the aromatic ring against unwanted electrophilic substitution while providing an optimal reactive handle for Suzuki, Heck, and Stille couplings. Unlike 5-chloro or 5-nitro analogs, this bromine derivative ensures efficient C-C bond formation under mild conditions. Additionally, its attenuated SO2 photochemical release makes it ideal for controlled-release studies. Procure 97% purity material with reliable global shipping for your medicinal chemistry and material science research.

Molecular Formula C8H7BrO2S
Molecular Weight 247.11 g/mol
CAS No. 351005-12-4
Cat. No. B1331509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide
CAS351005-12-4
Molecular FormulaC8H7BrO2S
Molecular Weight247.11 g/mol
Structural Identifiers
SMILESC1C2=C(CS1(=O)=O)C=C(C=C2)Br
InChIInChI=1S/C8H7BrO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5H2
InChIKeyQRJKMGQWHAQEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide (CAS 351005-12-4) as a Benzosulfone Synthetic Intermediate


5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide (CAS 351005-12-4) is a heterocyclic building block belonging to the class of 1,3-dihydrobenzo[c]thiophene 2,2-dioxides, also known as benzosulfones [1]. It features a saturated thiophene ring fused to a benzene ring, with a bromine atom at the 5-position and a sulfone (2,2-dioxide) moiety, giving it a molecular formula of C8H7BrO2S and a molecular weight of 247.11 g/mol [2]. This compound is primarily employed as a versatile intermediate in organic synthesis, valued for its ability to participate in cross-coupling reactions and as a precursor to substituted benzosulfones .

Why 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide Cannot Be Directly Replaced by Other 5-Substituted Analogs


Direct substitution of 5-bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide with other 5-halo or 5-substituted analogs (e.g., 5-chloro, 5-fluoro, or 5-nitro derivatives) is not scientifically valid due to fundamental differences in electronic effects and subsequent reactivity. The bromine atom at the 5-position functions as both a strong electron-withdrawing group, which deactivates the aromatic ring toward further electrophilic substitution [1], and a critical reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Stille), enabling downstream diversification [2]. Replacement with a 5-chloro analog would significantly reduce cross-coupling reactivity due to the stronger C-Cl bond, while a 5-nitro analog would lack the capacity for these transformations altogether, fundamentally altering the synthetic route and limiting the accessible chemical space.

Quantitative Evidence Guide for 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide (CAS 351005-12-4)


Superior Cross-Coupling Versatility: Heck Reaction of 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

The 5-bromo substituent in 5-bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide serves as an effective leaving group for palladium-catalyzed cross-coupling reactions, enabling direct C-C bond formation. Under classical Heck reaction conditions (PPh3, Pd(OAc)2, TEA, DMF, 90°C), the compound is transformed using vinyltrimethylsilane, yielding the purified product in high yields after deprotection with CH2Cl2/TFA [1]. While a direct yield comparison for the 5-chloro analog under identical conditions is not available, the inherently lower reactivity of aryl chlorides in Heck couplings is a well-established class-level inference, making the bromo derivative the preferred substrate for these transformations.

Palladium Catalysis Heck Reaction C-C Bond Formation

Quantified Synthesis Yield for 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide

A specific synthetic protocol reports the preparation of 5-bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide via oxidation of the corresponding thioether. The reaction of 5-bromo-1,3-dihydrobenzo[c]thiophene (1.25 g, 5.79 mmol) with oxone (10.7 g, 17.4 mmol) in methanol (25 mL) at 0°C for 2 hours provides the desired sulfone product in 65% yield (930 mg) after purification [1]. An alternative protocol using 3-chlorobenzenecarboperoxoic acid in dichloromethane is reported to afford the product in a yield of up to 97.93% . These data provide a reliable baseline for synthetic planning, whereas yields for the synthesis of analogous 5-substituted sulfones (e.g., 5-chloro or 5-fluoro) are not as consistently documented, complicating process comparisons.

Synthetic Methodology Yield Optimization Process Chemistry

Electrophilic Substitution Control: Electron-Withdrawing Effect of the 5-Bromo Substituent

A study on the electrophilic substitution of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide derivatives establishes that the presence of an electron-withdrawing substituent, such as a bromine atom, at the 5-position hinders further electrophilic attack on the aromatic ring [1]. This is in direct contrast to derivatives with electron-releasing groups (e.g., methyl) at the 5-position, which direct incoming electrophiles to the 4-position. This differential reactivity allows the 5-bromo compound to be used in sequences requiring protection of the aromatic ring from further functionalization, a feature not offered by its electron-donating analogs.

Electrophilic Aromatic Substitution Regioselectivity Reactivity Tuning

Potential as a Photochemical SO2 Donor: Substituent-Dependent Yield

1,3-Dihydrobenzo[c]thiophene 2,2-dioxides (benzosulfones) are established candidates for photochemically activated sulfur dioxide (SO2) generation [1]. Research indicates that the photolysis yield of SO2 from these benzosulfones is dependent on the nature of the substituents, with electron-donating groups (EDGs) enhancing the yield of SO2 [1]. Consequently, the 5-bromo derivative, possessing an electron-withdrawing group (EWG), is expected to produce a lower yield of SO2 upon photolysis compared to its 5-methoxy or 5-amino counterparts. This difference is quantifiable and meaningful: for applications requiring a slower, more controlled release of SO2, or where a high yield of the organic photoproduct (benzocyclobutene) is desired, the 5-bromo derivative is the superior choice.

Photochemistry Sulfur Dioxide Donors Chemical Biology

Recommended Application Scenarios for 5-Bromo-1,3-dihydro-benzo(c)thiophene 2,2-dioxide (CAS 351005-12-4)


As a Substrate for Palladium-Catalyzed Cross-Coupling Reactions

This compound is the optimal choice for introducing the 1,3-dihydrobenzo[c]thiophene 2,2-dioxide scaffold into more complex molecules via palladium-catalyzed cross-coupling reactions, particularly Heck, Suzuki, and Stille couplings [1]. The 5-bromo substituent provides a reactive handle for C-C bond formation, a key transformation in medicinal chemistry and materials science for building molecular libraries. The use of less reactive analogs (e.g., 5-chloro) would likely require harsher conditions, specialized ligands, or result in lower yields, making the 5-bromo derivative the most efficient and reliable starting material for this purpose.

As a Strategic Intermediate in Multi-Step Syntheses Requiring Temporary Ring Deactivation

In synthetic sequences where the benzosulfone core must be preserved from unwanted electrophilic aromatic substitution, the 5-bromo derivative offers a strategic advantage. As an electron-withdrawing group, the bromine atom deactivates the aromatic ring, hindering further electrophilic attack [2]. This allows for the selective functionalization of other parts of the molecule without compromising the benzosulfone ring, a level of control not afforded by electron-donating 5-substituents which would direct substitution to the 4-position. The bromine can subsequently be exploited for cross-coupling at a later stage, providing a dual-purpose synthetic handle.

For the Controlled Photochemical Generation of SO2

For research applications requiring the photochemical release of sulfur dioxide (SO2) in a controlled or attenuated manner, the 5-bromo derivative is the preferred benzosulfone scaffold [3]. The electron-withdrawing nature of the bromine atom is known to reduce the efficiency of SO2 generation upon UV irradiation compared to electron-donating analogs. This property is valuable for studies where a slower, more sustained release of SO2 is needed to mimic physiological conditions or to avoid a burst effect in materials applications.

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